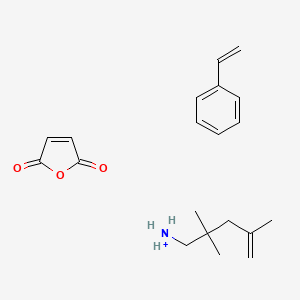
Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium is a polymer compound formed by the polymerization of 2,5-Furandione, ethenylbenzene, and 2,4,4-trimethyl-1-pentene. This compound is further stabilized by the addition of an ammonium salt . It is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium involves the polymerization of the monomers 2,5-Furandione, ethenylbenzene, and 2,4,4-trimethyl-1-pentene. The reaction is typically carried out under controlled conditions to ensure the formation of the desired polymer structure .
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization processes. The monomers are mixed in specific ratios and subjected to polymerization reactions under controlled temperature and pressure conditions. The addition of ammonium salt helps in stabilizing the polymer and enhancing its properties .
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the polymer, while substitution reactions can result in modified polymers with different functional groups .
Wissenschaftliche Forschungsanwendungen
Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium has a wide range of scientific research applications, including:
Chemistry: Used as a film-forming agent and dispersing agent in paints, inks, and coatings.
Medicine: Investigated for potential medical applications, including drug delivery systems.
Industry: Used as an adhesive and in the production of non-metallic materials.
Wirkmechanismus
The mechanism of action of Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to interact with specific molecules, leading to its effects. The ammonium salt component helps in stabilizing the polymer and enhancing its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic anhydride styrene polymer: Similar in structure but differs in specific monomer composition.
2,5-Furandione, polymer with ethenylbenzene, 2-butoxyethyl ester: Another related polymer with different functional groups.
Uniqueness
Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium is unique due to its specific monomer composition and the addition of ammonium salt, which enhances its stability and properties. This makes it suitable for a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
111719-93-8 |
|---|---|
Molekularformel |
C20H28NO3+ |
Molekulargewicht |
330.448 |
IUPAC-Name |
furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium |
InChI |
InChI=1S/C8H17N.C8H8.C4H2O3/c1-7(2)5-8(3,4)6-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h1,5-6,9H2,2-4H3;2-7H,1H2;1-2H/p+1 |
InChI-Schlüssel |
FNAQSKPWMVSQAX-UHFFFAOYSA-O |
SMILES |
CC(=C)CC(C)(C)C[NH3+].C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |
Synonyme |
2,5-Furandione, polymer with ethenylbenzene and 2,4,4-trimethyl-1-pentene, ammonium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















